molecular formula C14H18F2N2O B2444377 (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol CAS No. 1953133-35-1

(R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol

Cat. No.: B2444377
CAS No.: 1953133-35-1
M. Wt: 268.308
InChI Key: NUMQSSSVVADVQJ-SNVBAGLBSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds may undergo reactions such as C–H functionalization .

Scientific Research Applications

Synthesis and Optimization

The compound (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol has been involved in various synthetic pathways, revealing its importance in chemical synthesis. Peng et al. (2013) discussed the facile synthesis of related (R)-1-(1H-indol-3-yl)propan-2-amines, highlighting the compound's role in creating optically pure sulfonamides, demonstrating its significance in obtaining high-yield and enantiopure products (Peng et al., 2013).

Antifungal Activity and Selectivity

Lebouvier et al. (2020) synthesized analogs of fluconazole by incorporating an indole scaffold, replacing one of the triazole moieties. This synthesis led to the creation of compounds with significant antifungal activity against Candida species. Notably, the (−)-(S)-enantiomer of one compound demonstrated exceptional antifungal potency, underscoring the potential medical relevance of these compounds (Lebouvier et al., 2020). Additionally, Guillon et al. (2009) identified potent antifungal agents against Candida albicans and Aspergillus fumigatus strains, emphasizing the compound's potential in the development of new antifungal agents (Guillon et al., 2009).

Adrenolytic Activity

Groszek et al. (2009) synthesized enantiomers of this compound and tested them for various activities, including antiarrhythmic, hypotensive, and adrenolytic activities. The study indicated that the antiarrhythmic and hypotensive effects of these compounds are related to their adrenolytic properties, suggesting potential applications in cardiovascular therapeutics (Groszek et al., 2009).

Crystal Structure Analysis

The crystal structure of closely related compounds has been determined, providing insights into the molecular geometry and interactions within the crystal lattice. This information is crucial for understanding the material properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Li et al., 2009).

Manufacturing Process Development

Sawai et al. (2010) developed a large-scale manufacturing process for a peptide-like amorphous compound involving this compound as a drug for treating diabetes. This process highlights the compound's relevance in industrial pharmaceutical production, showcasing its potential in the creation of medications (Sawai et al., 2010).

Properties

IUPAC Name

2,2-difluoro-3-[[(2R)-1-(1H-indol-3-yl)propan-2-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c1-10(18-8-14(15,16)9-19)6-11-7-17-13-5-3-2-4-12(11)13/h2-5,7,10,17-19H,6,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMQSSSVVADVQJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NCC(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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